N-Isoquinolin-3-ylformamide
Description
Structure
3D Structure
Properties
CAS No. |
64172-28-7 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-isoquinolin-3-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H,(H,11,12,13) |
InChI Key |
HXUYXWSQRYLPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N Isoquinolin 3 Ylformamide
Convergent and Divergent Synthetic Routes
The construction of the N-isoquinolin-3-ylformamide scaffold can be achieved by either assembling pre-functionalized fragments in a convergent manner or by modifying a common intermediate to generate a variety of derivatives in a divergent approach.
Strategies for Assembling Complex this compound Derivatives
Convergent strategies for complex this compound derivatives often involve the coupling of a pre-formed, functionalized isoquinoline (B145761) core with an appropriate formylating agent or a precursor to the formamide (B127407) group. This approach is highly efficient as it allows for the late-stage introduction of diversity elements.
One powerful convergent method is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecular scaffolds in a single step from three or more starting materials, minimizing reaction time and purification steps. mdpi.com For instance, a three-component reaction involving an isoquinoline, an aldehyde, and a 1,3-dicarbonyl compound can lead to highly substituted isoquinoline derivatives. nih.gov While not directly yielding this compound, these methods provide a versatile platform for creating complex isoquinoline libraries that could be further elaborated.
Another convergent approach involves the palladium-catalyzed α-arylation of ketones . This methodology allows for the regioselective combination of readily available precursors to construct the isoquinoline core, which can then be functionalized. nih.gov This strategy is particularly useful for accessing polysubstituted isoquinolines that are not easily prepared through traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov
Divergent synthesis , on the other hand, starts from a common, often simpler, isoquinoline intermediate which is then systematically modified to generate a library of derivatives. sigmaaldrich.com A key intermediate for a divergent synthesis of this compound derivatives would be 3-aminoisoquinoline. From this precursor, a multitude of formamide analogues can be prepared by reacting it with various formylating agents or by modifying the formyl group after its introduction. This strategy is particularly valuable for structure-activity relationship (SAR) studies. sigmaaldrich.com For example, a divergent strategy was successfully employed for the synthesis of tetrahydroisoquinoline alkaloids, demonstrating the power of this approach in generating molecular diversity from a common advanced intermediate. acs.org
The following table summarizes some convergent strategies that can be adapted for the synthesis of complex isoquinoline derivatives.
| Synthetic Strategy | Key Features | Potential Application for this compound Derivatives |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. mdpi.com | Rapid assembly of highly substituted isoquinoline cores which can then be converted to the 3-amino derivative and subsequently formylated. |
| Palladium-Catalyzed α-Arylation | Convergent coupling of readily available precursors. nih.gov | Regioselective synthesis of functionalized isoquinolines, providing access to precursors for complex this compound analogues. nih.gov |
| Rhodium-Catalyzed Annulation | Annulation of benzoic acids with N-vinyl amides. researchgate.net | A one-step divergent synthesis of isoquinolone and isocoumarin (B1212949) skeletons that could potentially be adapted for isoquinoline synthesis. researchgate.net |
Exploration of Precursor Chemistry for this compound Synthesis
The synthesis of this compound fundamentally relies on the availability of a suitable precursor, most notably 3-aminoisoquinoline . The empirical formula of 3-aminoisoquinoline is C₉H₈N₂, and it exists as a solid with a melting point of 174-178 °C. sigmaaldrich.com Several synthetic routes to 3-aminoisoquinoline and its derivatives have been developed.
Traditional methods for synthesizing 3-aminoisoquinolines include the cyclocondensation of 2-cyanomethyl arylaldehydes or 2-acylphenylacetonitriles with amines. acs.org However, these methods can be limited by the availability of starting materials and harsh reaction conditions. acs.org More recent approaches have focused on transition-metal-catalyzed reactions. For example, a TMSOTf-catalyzed desulfurizative annulation of ynamides with 1,2-benzisothiazoles provides efficient access to 3-aminoisoquinolines under mild conditions. acs.org
Once 3-aminoisoquinoline is obtained, the final step is the formylation of the amino group. A variety of methods are available for the formylation of amines, which can be broadly categorized as stoichiometric and catalytic. nih.gov
Stoichiometric Formylating Agents:
Formic Acid: This is one of the simplest formylating agents. The reaction typically involves heating the amine with formic acid, often with azeotropic removal of water. nih.gov
Formic Acid Derivatives: Reagents like acetic formic anhydride (B1165640) or the combination of formic acid with a carbodiimide (B86325) (e.g., DCC or EDC) can be used for formylation under milder conditions. nih.gov
Chloral: This reagent can effectively formylate primary and secondary amines at low temperatures. nih.gov
Catalytic Formylation:
Transition Metal Catalysis: Various transition metal catalysts, such as those based on indium or zinc oxide, can catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov
The choice of formylation method will depend on the specific substrate and the desired reaction conditions. The following table provides a summary of common formylation methods applicable to the synthesis of this compound from 3-aminoisoquinoline.
| Formylation Method | Reagents | Key Features |
| Direct Formylation | Formic Acid | Simple, but may require high temperatures. nih.gov |
| Carbodiimide-Mediated | Formic Acid, DCC/EDC | Milder conditions, good for sensitive substrates. nih.gov |
| Using Chloral | Chloral | High yields at low temperatures. nih.gov |
| Catalytic Formylation | Formic Acid, Metal Catalyst (e.g., ZnO) | Efficient, solvent-free conditions possible. nih.gov |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | Used for formylating aromatic rings, but adaptable for N-formylation. commonorganicchemistry.com |
Structural Elucidation and Advanced Spectroscopic Characterization of N Isoquinolin 3 Ylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Isoquinolin-3-ylformamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following subsections detail the predicted ¹H, ¹³C, and ¹⁵N NMR characteristics of this compound, along with the application of 2D NMR techniques for unambiguous signal assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) ring system and the formamide (B127407) group. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the formyl group.
The isoquinoline moiety will present a set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will likely appear as a complex multiplet, with their specific chemical shifts and coupling patterns determined by their positions relative to the fused pyridine (B92270) ring. The protons on the pyridine ring of the isoquinoline core (H-1 and H-4) are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.
The formamide proton (CHO) will likely appear as a singlet, or potentially a doublet if coupling to the NH proton is observed, in the region of δ 8.0-8.5 ppm. The NH proton of the formamide group is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but would typically be found in the downfield region (δ 8.5-10.0 ppm).
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~9.0 - 9.2 | s | - |
| H-4 | ~8.0 - 8.2 | s | - |
| H-5, H-8 | ~7.8 - 8.1 | m | - |
| H-6, H-7 | ~7.5 - 7.7 | m | - |
| NH | ~8.5 - 10.0 | br s | - |
| CHO | ~8.2 - 8.4 | s | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. The spectrum will be characterized by signals for the nine carbons of the isoquinoline ring and the single carbon of the formyl group.
The carbonyl carbon of the formamide group (C=O) is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 160-165 ppm. The carbons of the isoquinoline ring will appear in the aromatic region (δ 110-155 ppm). The carbons directly attached to the nitrogen atoms (C-1, C-3) will be significantly deshielded.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C-1 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4a | ~135 - 140 |
| C-8a | ~130 - 135 |
| C-5, C-8 | ~128 - 132 |
| C-6, C-7 | ~125 - 128 |
| C-4 | ~115 - 120 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals are expected: one for the isoquinoline ring nitrogen and one for the formamide nitrogen.
The chemical shift of the formamide nitrogen is anticipated to be in the range of δ -260 to -280 ppm relative to nitromethane. The exact chemical shift would be sensitive to solvent effects and the degree of hydrogen bonding. The isoquinoline nitrogen would likely appear at a more downfield position.
To unambiguously assign the predicted ¹H and ¹³C NMR signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For instance, it would help to delineate the spin systems within the benzo-fused ring of the isoquinoline moiety by showing correlations between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule.
Infrared (IR) Spectroscopic Characterization of this compound
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by the characteristic absorption bands of the formamide group and the aromatic isoquinoline system.
The key vibrational frequencies for the formamide moiety include:
N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond. Its position and shape can be influenced by hydrogen bonding.
C=O Stretching (Amide I band): A strong, sharp absorption band is anticipated in the region of 1670-1700 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of an amide.
N-H Bending and C-N Stretching (Amide II band): A medium to strong absorption is expected around 1520-1560 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching vibrations.
The spectrum would also feature C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the isoquinoline ring in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| C=O Stretch (Amide I) | 1670 - 1700 | Strong |
| C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend / C-N Stretch (Amide II) | 1520 - 1560 | Medium-Strong |
Analysis of Isoquinoline Ring System Vibrations
The vibrational characteristics of the this compound molecule are dominated by the motions of its constituent formamide group and the isoquinoline ring system. Infrared (IR) and Raman spectroscopy are powerful techniques for probing these vibrations. The isoquinoline ring, a bicyclic aromatic system, gives rise to a series of characteristic vibrational bands.
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in The carbon-carbon double bond (C=C) stretching vibrations within the fused benzene (B151609) and pyridine rings produce a set of characteristic bands in the 1450-1620 cm⁻¹ region. mvpsvktcollege.ac.in These bands are often complex due to the fused nature of the ring system.
Out-of-plane C-H bending vibrations are also prominent and their exact frequencies are sensitive to the substitution pattern on the rings. For isoquinoline itself, these absorptions are found in the 910-650 cm⁻¹ range, which can be useful for confirming the presence of the aromatic core. mvpsvktcollege.ac.in The breathing modes of the entire ring system, which involve the concerted stretching and contracting of the rings, also produce characteristic, though often weaker, signals in the fingerprint region of the spectrum.
Specific vibrational assignments for the isoquinoline moiety in this compound can be predicted based on data from related aromatic heterocyclic compounds.
Table 1: Predicted Vibrational Frequencies for the Isoquinoline Ring System
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1620 |
| Ring Breathing | ~1000 - 1200 |
| In-plane C-H Bend | 1000 - 1300 |
| Out-of-plane C-H Bend | 650 - 910 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent molecule, allowing for the determination of its elemental formula. bioanalysis-zone.com For this compound (C₁₀H₈N₂O), the exact mass can be calculated by summing the precise masses of its constituent atoms.
Using HRMS, the experimentally measured mass can be compared to the theoretical value to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). bioanalysis-zone.comeuropa.eu This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The molecular ion is typically observed as the protonated species [M+H]⁺ in positive ion mode electrospray ionization (ESI). mdpi.com
Table 2: Theoretical Mass of this compound
| Formula | Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₈N₂O | [M+H]⁺ | 173.07094 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated parent molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. fu-berlin.de The analysis of these fragments provides valuable information about the molecule's connectivity.
The fragmentation of isoquinoline-containing compounds has been studied extensively. nih.gov For this compound, fragmentation is expected to occur at the labile formamide group and within the stable isoquinoline ring system.
Key expected fragmentation pathways include:
Loss of Carbon Monoxide (CO): A common fragmentation for formamides, leading to the formation of an aminyl-isoquinoline cation.
Cleavage of the C-N bond: Fission of the bond between the formyl group and the isoquinoline nitrogen can occur.
Ring Fragmentation: At higher collision energies, the isoquinoline ring itself can undergo fragmentation, often through retro-Diels-Alder (RDA) type reactions, which are characteristic of such heterocyclic systems. nih.gov
Table 3: Predicted MS/MS Fragments of this compound ([C₁₀H₈N₂O+H]⁺)
| Fragment Ion Formula | Neutral Loss | Predicted m/z | Description |
|---|---|---|---|
| [C₉H₉N₂]⁺ | CO | 145.0760 | Loss of carbon monoxide from the formyl group |
| [C₉H₇N]⁺ | H₂NCHO | 129.0573 | Cleavage of the formamide group |
| [C₈H₆]⁺ | C₂H₃N₂O | 102.0464 | Fragmentation of the pyridine ring portion |
X-ray Crystallographic Analysis of this compound and Analogues
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, including molecular conformation and how molecules arrange themselves in a solid-state crystal lattice. nih.govnumberanalytics.com While the specific crystal structure of this compound is not publicly available, detailed analysis of the closely related analogue, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, offers significant insights into the expected structural features. nih.govnih.gov
Determination of Molecular Conformation and Torsion Angles
The crystal structure of the analogue reveals important conformational details. nih.govnih.gov The formamide group is found to be virtually coplanar with the isoquinoline ring system, with a very small dihedral angle between the two planes. nih.govnih.gov This planarity suggests significant electronic delocalization between the formamide's lone pair on the nitrogen and the aromatic π-system of the isoquinoline ring.
In contrast, the attached aryl group (in the analogue, a 2-methylphenyl ring) is nearly perpendicular to the isoquinoline plane. nih.govnih.gov This twisted conformation minimizes steric hindrance between the two ring systems. Torsion angles, which describe the rotation around specific bonds, quantitatively define these spatial relationships.
Table 4: Key Torsion Angles Observed in an Analogue, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide nih.gov
| Atoms Defining Torsion Angle | Angle (°) | Description |
|---|---|---|
| C(10)-N(1)-C(9)-C(8) | -177.9 (3) | Defines planarity of formamide with isoquinoline |
| C(1)-C(9)-N(1)-C(10) | -1.7 (5) | Defines planarity of formamide with isoquinoline |
| C(2)-C(1)-C(11)-C(12) | 81.1 (4) | Defines twist between isoquinoline and phenyl ring |
| C(8)-C(1)-C(11)-C(16) | 82.7 (4) | Defines twist between isoquinoline and phenyl ring |
Note: Atom numbering is based on the published crystallographic data for the analogue.
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. numberanalytics.comresearchgate.net In the crystal structure of the analogue N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, the most significant intermolecular interaction is a classic hydrogen bond. nih.govnih.gov
The formamide group acts as an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). Molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov This strong, directional interaction is a primary driver in the crystal packing, organizing the molecules into a stable, repeating array. researchgate.netmdpi.com
Table 5: Hydrogen Bond Geometry in the Crystal Structure of an Analogue, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(1)-H(1A)···O(1) | 0.86 | 2.06 | 2.909 (4) | 171 |
Note: Atom numbering and symmetry operations are based on the published crystallographic data for the analogue.
Studies on Polymorphism and Cocrystallization
Extensive searches of scientific literature and chemical databases have revealed no specific studies on the polymorphism or cocrystallization of the compound this compound. While the principles of polymorphism and cocrystallization are well-established in pharmaceutical and materials science, and are actively studied for many organic compounds, there is no available research detailing the existence of different crystalline forms (polymorphs) or cocrystals for this particular molecule. nih.govjyu.fifarmaciajournal.com
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. jyu.fi These different forms, known as polymorphs, can exhibit distinct physicochemical properties. The characterization of polymorphs is a critical aspect of drug development and materials science, as different polymorphic forms can have significant impacts on a substance's properties. improvedpharma.comhelsinki.firroij.com
Cocrystallization is a technique used to design crystalline materials by combining a target molecule with a coformer in a specific stoichiometric ratio within a crystal lattice. nih.gov These multicomponent crystals are held together by non-covalent interactions, such as hydrogen bonds. nih.govosti.gov The formation of cocrystals can alter the physicochemical properties of a compound. ijpsonline.com The design and synthesis of cocrystals are guided by the principles of crystal engineering and supramolecular chemistry. farmaciajournal.comnih.gov
Although no polymorphs or cocrystals of this compound have been reported, related isoquinoline derivatives have been studied. For instance, the crystal structure of N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide has been determined, revealing that it crystallizes as a cis formamide isomer where intermolecular N—H⋯O hydrogen bonds link molecules into centrosymmetric dimers. nih.govnih.gov However, this is a different molecule, and its solid-state behavior does not directly inform on that of this compound.
Without experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), or solid-state NMR (ssNMR) spectroscopy for this compound, no definitive statements can be made about its solid-state forms. jyu.fiosti.gov Future research would be required to explore the potential for polymorphism and cocrystallization in this compound. Such studies would involve screening for different crystalline forms under various crystallization conditions and with a range of potential coformers.
Computational Chemistry and Theoretical Investigations of N Isoquinolin 3 Ylformamide
Quantum Chemical Calculations of N-Isoquinolin-3-ylformamide
Quantum chemical calculations are a fundamental tool in computational chemistry, providing deep insights into the molecular properties and behavior of compounds like this compound. openaccessjournals.com These methods, rooted in solving the Schrödinger equation, can elucidate electronic structure, conformational preferences, and spectroscopic parameters, offering a molecular-level understanding that complements experimental data. openaccessjournals.comaps.org
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of this compound is dictated by the interplay between the isoquinoline (B145761) ring system and the formamide (B127407) substituent at the 3-position. The isoquinoline core is a π-deficient heterocyclic system due to the presence of the electronegative nitrogen atom. covenantuniversity.edu.ng This generally leads to lower electron density at the carbon atoms adjacent to the heteroatom.
The introduction of the formamide group (-NHCHO) at the 3-position significantly modulates this electronic landscape. The nitrogen atom of the formamide group can donate electron density to the isoquinoline ring through resonance, while the carbonyl group is electron-withdrawing.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the isoquinoline ring and the nitrogen of the formamide group, reflecting the regions of higher electron density. The LUMO, conversely, is likely distributed over the pyrimidine (B1678525) part of the isoquinoline ring and the carbonyl group of the formamide moiety, indicating the most electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: The distribution of partial charges across the atoms of this compound can be calculated using methods like Natural Bond Orbital (NBO) analysis. The nitrogen atom of the isoquinoline ring and the oxygen atom of the formamide group are expected to carry significant negative partial charges due to their high electronegativity. The carbon atom of the carbonyl group and the hydrogen atom of the formyl group will likely exhibit positive partial charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Stability of Isomers
The formamide linkage in this compound can exist in two planar or near-planar conformations: cis and trans, referring to the relative orientation of the formyl hydrogen and the isoquinoline ring around the C-N amide bond. Computational studies on analogous molecules like formanilide (B94145) (N-phenylformamide) have shown that both isomers can exist, with their relative stability depending on steric and electronic factors. core.ac.ukresearchgate.nettandfonline.com
For formanilide, the trans isomer is found to be more stable in the gas phase by approximately 2.5 kcal/mol. core.ac.uk The cis isomer is less abundant, and its geometry is non-planar, with the phenyl ring twisted relative to the amide plane. core.ac.uktandfonline.com This twisting minimizes steric hindrance between the formyl hydrogen and the ortho-hydrogen of the phenyl ring.
Applying these findings to this compound, one can predict the existence of both cis and trans conformers. The relative energies of these conformers would determine their population at a given temperature. The planarity of the formamide group with respect to the isoquinoline ring would also be a key structural parameter, influencing the extent of π-conjugation. A dihedral angle close to zero would indicate a coplanar arrangement, as has been observed in the crystal structure of a related derivative, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide. nih.gov
Table 1: Comparison of Conformational Isomers of Formanilide as a Model for this compound
| Isomer | Relative Stability (kcal/mol) | Key Geometric Features |
| trans | 0 (More Stable) | Planar structure |
| cis | +2.5 | Non-planar, phenyl ring is twisted |
Data based on studies of formanilide, a structural analog. core.ac.uk
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using quantum chemical calculations. nmrdb.org The chemical shifts of the protons and carbons in the isoquinoline ring would be influenced by the electronic effects of the formamide substituent. The formyl proton would likely appear as a distinct singlet or a doublet if coupled to the amide proton, at a downfield chemical shift (typically >8 ppm). savemyexams.com The amide proton (N-H) would also have a characteristic chemical shift, which can be sensitive to the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ / ppm) |
| Aromatic Protons (Isoquinoline Ring) | 7.0 - 9.0 |
| Amide Proton (N-H) | 8.0 - 10.0 (variable) |
| Formyl Proton (CHO) | 8.0 - 8.5 |
These are estimated ranges based on general NMR principles and data for related structures. savemyexams.com
IR Spectroscopy: The predicted IR spectrum of this compound would show characteristic vibrational modes. The N-H stretching frequency would appear in the range of 3200-3400 cm⁻¹. The C=O stretching of the amide group is a strong band typically found between 1650 and 1700 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present at lower frequencies.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.
Elucidation of N-Formylation Reaction Mechanisms
The synthesis of this compound typically involves the N-formylation of 3-aminoisoquinoline. A common method for this transformation is the reaction of the amine with a formylating agent, such as formic acid or a mixed anhydride (B1165640).
A plausible mechanism for the formylation of 3-aminoisoquinoline with formic acid involves the nucleophilic attack of the amino group on the carbonyl carbon of formic acid. This is followed by a proton transfer and subsequent dehydration to yield the final formamide product. Computational studies can model this reaction pathway, calculating the activation energies for each step and identifying the rate-determining step.
Mechanistic Pathways of Isoquinoline Ring Formation
The isoquinoline ring system itself can be synthesized through various methods, and computational studies have been instrumental in understanding the mechanisms of these reactions. For instance, the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles provides a metal-free route to 3-aminoisoquinolines. researchgate.net Computational modeling of such reactions can help to understand the sequence of bond-forming and bond-breaking events, the role of intermediates, and the factors that control the regioselectivity of the cyclization. These studies often involve locating transition state structures and calculating the energy barriers for different possible pathways. researchgate.nettandfonline.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. These techniques can provide insights into conformational preferences, flexibility, and potential interactions with other molecules. For many isoquinoline derivatives, these methods have been applied to explore their binding to biological targets like enzymes and receptors. nih.gov
Ligand-Protein Interaction Modeling for Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For several isoquinoline alkaloids, such as berberine (B55584) and palmatine, molecular docking studies have been conducted to investigate their binding affinity to various receptors, including the androgen and estrogen receptors. nih.gov These studies typically identify key interacting residues and estimate the binding energy of the complex.
However, no specific molecular docking studies or ligand-protein interaction models for this compound have been published. Consequently, its potential biological targets and the specific nature of its interactions remain speculative.
Solvation Effects and Intermolecular Interactions
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Solvation effect studies, often employing molecular dynamics simulations, can reveal how solvent molecules arrange around a solute and the nature of their intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these effects is crucial for predicting a compound's behavior in a biological milieu.
While general principles of solvation apply, specific computational analyses detailing the solvation shell structure, hydrogen bonding patterns, and the thermodynamics of solvation for this compound in various solvents are not available in the current body of scientific literature. Such studies would be essential for a comprehensive understanding of its chemical and physical properties.
Chemical Reactivity and Derivatization Studies of N Isoquinolin 3 Ylformamide
Transformations Involving the Formamide (B127407) Group
The formamide group in N-Isoquinolin-3-ylformamide is susceptible to a variety of chemical transformations, including hydrolysis, amidation, reduction, and oxidation, providing pathways to a range of functionalized isoquinoline (B145761) derivatives.
Hydrolysis and Amidation Reactions
The hydrolysis of the formamide group in this compound represents a key transformation, yielding 3-aminoisoquinoline. This reaction can be effected under both acidic and basic conditions. The resulting primary amine is a versatile intermediate for further derivatization through amidation reactions.
Under acidic conditions, the hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In contrast, basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. A mild protocol for the alkaline hydrolysis of secondary amides has been developed using sodium hydroxide in a mixture of methanol (B129727) and an aprotic solvent like dichloromethane (B109758) or dioxane, which may be applicable to this compound. arkat-usa.orgresearchgate.net
The resulting 3-aminoisoquinoline can be readily acylated to form a variety of amides. For instance, reaction with acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-3-aminoisoquinolines. This amidation serves as a common strategy to introduce diverse functional groups and to modify the electronic and steric properties of the molecule.
Table 1: Examples of Hydrolysis and Amidation Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 3-Aminoisoquinoline |
| Amidation | RCOCl, pyridine (B92270), CH2Cl2, 0 °C to rt | N-(Isoquinolin-3-yl)amide |
Reduction and Oxidation Reactions of the Formamide
The formamide group of this compound can undergo both reduction and oxidation to afford different classes of compounds.
Reduction Reactions:
Catalytic hydrogenation is a viable method for the reduction of N-arylformamides. While the amide C=O bond is generally difficult to hydrogenate, specialized ruthenium-based catalysts have been shown to be effective for the hydrogenation of formamides. nih.gov These reactions can lead to the corresponding methylamine (B109427) derivative or, under more forcing conditions, complete cleavage of the C-N bond to yield the amine and methanol. The use of hydride reagents like lithium aluminum hydride (LiAlH4) is a standard method for the reduction of amides to amines, and it is expected that this compound would be reduced to 3-(methylamino)isoquinoline under these conditions.
Table 2: Potential Reduction Reactions of the Formamide Group
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Catalytic Hydrogenation | H2, Ru-based catalyst, solvent, heat, pressure | 3-(Methylamino)isoquinoline |
| Hydride Reduction | 1. LiAlH4, THF, reflux; 2. H2O | 3-(Methylamino)isoquinoline |
Oxidation Reactions:
The oxidation of formamides can lead to the formation of isocyanates. A patented process describes the conversion of N-substituted formamides to their corresponding isocyanates by contacting them with a dehydrogenation catalyst such as ruthenium, platinum, or palladium on a suitable support at elevated temperatures. google.com This transformation of this compound would yield the highly reactive 3-isocyanatoisoquinoline, a valuable intermediate for the synthesis of ureas, carbamates, and other derivatives. Another approach involves the bioactivation of formamides to isocyanates, which has been observed in metabolic studies of compounds like N-formylamphetamine. nih.gov
Table 3: Potential Oxidation Reaction of the Formamide Group
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Dehydrogenation | Ru, Pt, or Pd catalyst, heat (50-300 °C) | 3-Isocyanatoisoquinoline |
Reactions on the Isoquinoline Nucleus
The isoquinoline ring system in this compound is amenable to a range of functionalization reactions, including electrophilic aromatic substitution, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions. The 3-formamido group plays a crucial role in directing the regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Ring
In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) at positions 5 and 8, due to its higher electron density compared to the pyridine ring. researchgate.net The formamido group at the 3-position is an ortho-, para-directing group and is activating, although its activating ability is attenuated by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring. The acetamido group (-NHCOCH3), which is electronically similar to the formamido group, is known to be an ortho-, para-director in electrophilic aromatic substitution. stackexchange.com Therefore, for this compound, electrophilic attack is expected to be directed to the available positions on the benzene ring, primarily positions 5 and 8. Reactions such as nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3) would likely yield a mixture of the 5- and 8-substituted products.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Products |
|---|---|---|
| Nitration | HNO3, H2SO4, 0 °C | N-(5-Nitroisoquinolin-3-yl)formamide and N-(8-Nitroisoquinolin-3-yl)formamide |
| Bromination | Br2, FeBr3, CCl4 | N-(5-Bromoisoquinolin-3-yl)formamide and N-(8-Bromoisoquinolin-3-yl)formamide |
Nucleophilic Substitution Reactions on this compound
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is generally favored at positions 1 and, to a lesser extent, 3. quimicaorganica.org However, for this compound, direct nucleophilic displacement of the formamido group is unlikely as it is not a good leaving group. A more plausible strategy for functionalization via nucleophilic substitution would involve prior conversion of a different substituent on the ring into a good leaving group. For instance, if a halogen atom were present at the 1-position of this compound, it would be susceptible to displacement by various nucleophiles.
Alternatively, the hydrolysis of this compound to 3-aminoisoquinoline opens up pathways for nucleophilic substitution through diazotization. Treatment of 3-aminoisoquinoline with nitrous acid (NaNO2/HCl) can generate a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, to introduce new functionalities at the 3-position.
Applications in Organic Synthesis and Materials Science
N-Isoquinolin-3-ylformamide as a Versatile Synthetic Building Block
The strategic placement of the formamide (B127407) group on the isoquinoline (B145761) ring at the 3-position renders this compound a valuable precursor for a variety of advanced chemical entities. The reactivity of both the isoquinoline nucleus and the formamide moiety can be harnessed to generate a diverse array of derivatives.
This compound can serve as a key starting material for the synthesis of more complex isoquinoline derivatives. The formamide group can undergo several transformations to introduce different functionalities. For instance, hydrolysis of the formamide under acidic or basic conditions would yield 3-aminoisoquinoline, a versatile intermediate for the synthesis of pharmaceuticals and other biologically active compounds.
Dehydration of the formamide group, using reagents such as phosphoryl chloride or triflic anhydride (B1165640), would lead to the formation of 3-isocyanoisoquinoline. Isocyanides are highly reactive species that can participate in a variety of cycloaddition and insertion reactions, providing access to a wide range of heterocyclic systems.
Furthermore, the nitrogen atom of the formamide can be a site for N-alkylation or N-arylation, leading to a library of N-substituted isoquinoline-3-carboxamides. These derivatives could be screened for various biological activities or used as building blocks in further synthetic transformations.
The isoquinoline core of this compound provides a foundation for the construction of more elaborate heterocyclic systems. The presence of the formamide group can influence the regioselectivity of reactions on the isoquinoline ring. For example, electrophilic substitution reactions on the benzene (B151609) portion of the isoquinoline ring are known to occur preferentially at the C5 and C8 positions. The electronic nature of the formamide substituent could modulate this reactivity.
Moreover, the isoquinoline nitrogen can be quaternized, and subsequent reactions with nucleophiles can lead to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. These intermediates can then undergo further transformations to build fused heterocyclic systems. The formamide group at the 3-position could play a role in directing these reactions or could be carried through the synthetic sequence to be modified at a later stage.
Role in Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. Isoquinoline derivatives have been shown to participate in such reaction sequences. acs.orgnih.govacs.orgacs.orgnih.gov this compound, with its combination of a reactive heterocyclic core and a functional handle, is a promising candidate for the design of novel cascade reactions.
For example, a reaction could be initiated at the formamide nitrogen, followed by an intramolecular cyclization onto the isoquinoline ring, leading to the formation of fused polycyclic systems. Alternatively, the isoquinoline nitrogen could act as a nucleophile or a base to trigger a cascade process involving external reagents. The formamide group could also serve as a directing group in C-H activation/functionalization reactions on the isoquinoline scaffold, enabling the construction of complex substitution patterns in a single step.
Recent research has highlighted various tandem reactions involving isoquinoline precursors. For instance, a base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles has been developed for the synthesis of 3-aryl isoquinolines. amerigoscientific.comrsc.orgacs.org While not directly involving this compound, this illustrates the potential for developing cascade processes centered around the isoquinoline core. Another example includes the photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes to construct novel aza-polycycles. acs.org
Potential as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
The field of asymmetric synthesis relies heavily on the use of chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. Isoquinoline-based structures have been successfully employed in this context. nih.gov The rigid isoquinoline scaffold can provide a well-defined chiral environment when appropriately substituted.
This compound could be derivatized to incorporate a chiral moiety, transforming it into a chiral auxiliary. This auxiliary could then be used to direct stereoselective transformations on a prochiral substrate. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.
Furthermore, the nitrogen atom of the isoquinoline ring and the oxygen or nitrogen atom of the formamide group could act as coordination sites for metal centers. By introducing chirality into the this compound backbone, it could be developed into a novel chiral ligand for asymmetric catalysis. Such ligands could find applications in a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and oxidations. The synthesis of chiral nonracemic isoquinoline alkaloids has been a significant area of research, with both diastereoselective and enantioselective catalytic methods being applied. nih.gov
Exploration in Materials Science for Optoelectronic or Sensing Applications
Isoquinoline derivatives have garnered interest in materials science due to their unique photophysical and electronic properties. nih.govamerigoscientific.com The extended π-system of the isoquinoline ring makes it a suitable chromophore for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.
This compound, with its potential for further functionalization, could be a valuable building block for the synthesis of novel organic materials. The formamide group can be modified to tune the electronic properties of the molecule, such as its absorption and emission wavelengths. For instance, condensation reactions with aromatic aldehydes could lead to the formation of extended conjugated systems with interesting photophysical characteristics.
The isoquinoline nitrogen and the formamide group also provide potential coordination sites for metal ions. This suggests that this compound could be used as a ligand for the construction of luminescent metal complexes or metal-organic frameworks (MOFs). amerigoscientific.com These materials could have applications in sensing, catalysis, and gas storage. The development of isoquinoline-based fluorescent probes for the detection of biologically relevant species has been an active area of research. rsc.org The ability to tailor the structure of isoquinoline derivatives allows for the design of materials with specific electrical, optical, and mechanical properties. amerigoscientific.com
Pharmacological and Biological Research Prospects for N Isoquinolin 3 Ylformamide
In Vitro Mechanistic Investigations of Biological Interactions
Cell-Based Assays for Signaling Pathway Modulation and Biological Response:There are no published cell-based assay results for N-Isoquinolin-3-ylformamide.
Further research and publication in peer-reviewed journals are necessary before a comprehensive and scientifically accurate article on the pharmacological and biological research prospects of this compound can be written.
Ex Vivo Investigations in Tissue Models (e.g., Smooth Muscle Relaxation Studies)
The isoquinoline (B145761) core is present in many compounds known to exhibit effects on smooth muscle tissues. researchgate.netnih.govmdpi.com For instance, papaverine, a well-known isoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant. mdpi.commdpi.com Research on various synthetic isoquinoline precursors and derivatives has also demonstrated their potential to induce smooth muscle relaxation in ex vivo models. mdpi.comresearchgate.net These studies often utilize isolated tissue preparations, such as aortic rings or gastric smooth muscle strips, to characterize the direct effects of the compounds on muscle contractility. researchgate.netmdpi.com
Given this precedent, this compound is a candidate for investigation in similar ex vivo tissue models. A typical study would involve mounting isolated smooth muscle tissue from an animal model (e.g., rat aorta or ileum) in an organ bath. The tissue would then be contracted with a known agent (e.g., potassium chloride or phenylephrine), and the ability of this compound to induce relaxation would be quantified.
Table 1: Illustrative Data from a Hypothetical Ex Vivo Smooth Muscle Relaxation Study
The following table is a hypothetical representation of data that could be generated from an ex vivo study on this compound, based on typical findings for other isoquinoline derivatives.
| Tissue Preparation | Agonist (Contractile Agent) | Test Compound | Concentration Range | Observed Effect | EC₅₀ (Concentration for 50% Relaxation) |
| Rat Aortic Rings | Phenylephrine (1 µM) | This compound | 1 nM - 100 µM | Concentration-dependent relaxation | 5.2 µM |
| Guinea Pig Ileum | Histamine (1 µM) | This compound | 1 nM - 100 µM | Concentration-dependent relaxation | 8.7 µM |
| Rat Tracheal Rings | Carbachol (1 µM) | This compound | 1 nM - 100 µM | Concentration-dependent relaxation | 12.1 µM |
Further ex vivo investigations could explore the mechanism of action, for example, by examining the compound's effects in the presence of various receptor antagonists or enzyme inhibitors to determine if the relaxation is mediated through specific pathways, such as adrenergic receptors, calcium channels, or phosphodiesterase inhibition. mdpi.com
This compound as a Privileged Scaffold for Drug Discovery Lead Generation
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.gov The isoquinoline ring system is a classic example of such a scaffold, with derivatives exhibiting a vast array of pharmacological activities. nih.govsemanticscholar.orgnih.gov
The diverse biological activities demonstrated by isoquinoline derivatives underscore the potential of this compound as a template for generating novel drug candidates. The formamide (B127407) group at the 3-position offers a site for chemical modification, allowing for the synthesis of a library of related compounds. These new derivatives could then be screened against a wide range of biological targets to identify lead compounds for various therapeutic areas.
Table 2: Examples of Pharmacological Activities of Isoquinoline Derivatives
The following table summarizes the diverse biological activities reported for various isoquinoline-based compounds, highlighting the versatility of this scaffold.
| Pharmacological Activity | Example Compound(s) | Therapeutic Area |
| Anticancer | Topotecan, Irinotecan | Oncology |
| Antimicrobial | Berberine (B55584) | Infectious Diseases |
| Vasodilator | Papaverine | Cardiovascular |
| Analgesic | Morphine, Codeine | Pain Management |
| Antihypertensive | Debrisoquine | Cardiovascular |
| Antiarrhythmic | Quinidine (a quinoline (B57606) isomer) | Cardiovascular |
| Antimalarial | Chloroquine (a quinoline) | Infectious Diseases |
The established success of the isoquinoline scaffold in producing clinically useful drugs strongly supports the rationale for exploring this compound and its analogues in drug discovery programs. nih.govnih.gov The synthesis and screening of a library of derivatives based on this core structure could lead to the identification of novel compounds with significant therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
